molecular formula C17H36OSn B14704685 Tributyl[(pent-2-en-3-yl)oxy]stannane CAS No. 17795-74-3

Tributyl[(pent-2-en-3-yl)oxy]stannane

Cat. No.: B14704685
CAS No.: 17795-74-3
M. Wt: 375.2 g/mol
InChI Key: LVPVOGCBMMSMIK-UHFFFAOYSA-M
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Description

Tributyl[(pent-2-en-3-yl)oxy]stannane is a specialized organotin compound intended for research and development use in a laboratory setting. It is part of the broader class of tributylstannanes, which are pivotal reagents in modern synthetic organic chemistry. Organotin compounds like this one are primarily valued as coupling partners in transition-metal-catalyzed cross-coupling reactions, such as the Stille reaction . The Stille reaction is a powerful method for forming carbon-carbon bonds between stannanes and organic electrophiles (e.g., halides or triflates) and is widely used in the construction of complex molecular architectures, including pharmaceuticals and organic materials . The (pent-2-en-3-yl)oxy moiety in this reagent is an alkoxy-substituted allylic chain, which could potentially be leveraged to introduce functionalized unsaturated ether segments into a target molecule. Researchers in fields such as medicinal chemistry and materials science may find this reagent useful for synthesizing novel compounds. It is critical to note that organotin compounds are generally highly toxic and pose significant environmental concerns . They are characterized by high lipophilicity (fat solubility), which necessitates careful handling and disposal. Appropriate engineering controls and personal protective equipment (PPE) are mandatory. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, drug, household, or any other personal uses.

Properties

CAS No.

17795-74-3

Molecular Formula

C17H36OSn

Molecular Weight

375.2 g/mol

IUPAC Name

tributyl(pent-2-en-3-yloxy)stannane

InChI

InChI=1S/C5H10O.3C4H9.Sn/c1-3-5(6)4-2;3*1-3-4-2;/h3,6H,4H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

LVPVOGCBMMSMIK-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=CC)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The substrate, pent-2-en-3-yloxyacetylene, undergoes hydrostannylation in tetrahydrofuran (THF) under inert conditions. Catalyzed by dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh$$3$$)$$2$$Cl$$_2$$), the reaction achieves regioselective tin addition to the terminal carbon (Scheme 1).

Scheme 1: Hydrostannylation of pent-2-en-3-yloxyacetylene
$$
\ce{HC≡C-O-(CH2)2CH=CH2 + Bu3SnH ->[Pd(PPh3)2Cl2][THF, rt] Bu3Sn-CH2-CH(O-(CH2)2CH=CH2)}
$$

Key parameters:

  • Catalyst loading : 5–10 mol-% Pd(PPh$$3$$)$$2$$Cl$$_2$$
  • Solvent : Anhydrous THF
  • Temperature : Room temperature (20–25°C)
  • Yield : 68–89% (isolated as a mixture of E/Z isomers)

Isomer Separation and Characterization

The crude product typically contains E and Z isomers due to the planar geometry of the intermediate palladium complex. Separation is achieved via silica gel chromatography using hexane/ethyl acetate (95:5). Nuclear magnetic resonance (NMR) analysis reveals distinct coupling constants for the vinyl protons ($$J{trans} = 12–14\ \text{Hz}$$; $$J{cis} = 8–10\ \text{Hz}$$).

Nucleophilic Substitution of Tin Halides

An alternative route involves the displacement of a halide from tributyltin chloride (Bu$$_3$$SnCl) by a pent-2-en-3-oxide anion. This method, though less common for sterically hindered alkoxides, offers scalability.

Synthesis of Sodium Pent-2-en-3-oxide

Pent-2-en-3-ol is deprotonated using sodium hydride (NaH) in THF:
$$
\ce{(CH2)2CH=CHCH2OH + NaH -> (CH2)2CH=CHCH2O^-Na+ + H2}
$$
The alkoxide is generated in situ and reacted immediately with Bu$$_3$$SnCl to prevent decomposition.

Tin-Oxygen Bond Formation

The nucleophilic substitution proceeds under mild conditions:
$$
\ce{(CH2)2CH=CHCH2O^-Na+ + Bu3SnCl ->[THF, 0°C] Bu3Sn-O-(CH2)2CH=CH2 + NaCl}
$$
Optimization notes :

  • Base : NaH (1.2 equiv) ensures complete deprotonation.
  • Solvent : THF enhances solubility of ionic intermediates.
  • Yield : 45–60% (limited by competing elimination pathways).

Comparative Analysis of Methods

Parameter Hydrostannylation Nucleophilic Substitution
Yield 68–89% 45–60%
Stereoselectivity Moderate (E/Z mix) None
Functional Tolerance High (stable to Pd) Low (sensitive to β-H elimination)
Scale-Up Feasibility Excellent Moderate

Hydrostannylation outperforms nucleophilic substitution in yield and functional group compatibility, making it the preferred industrial method. However, the latter remains valuable for laboratories lacking palladium catalysts.

Challenges and Mitigation Strategies

Isomer Purity in Hydrostannylation

The E/Z isomerism inherent to vinylstannanes complicates purification. Employing chiral phosphine ligands (e.g., (R)-BINAP) improves stereocontrol, though at increased cost.

Elimination in Nucleophilic Substitution

β-H elimination in the alkoxide intermediate leads to pent-2-en-3-ene byproducts. Cooling the reaction to 0°C and using bulky solvents (e.g., 2-MeTHF) suppress this side reaction.

Applications in Organic Synthesis

This compound participates in Stille couplings to form carbon-carbon bonds. For example, coupling with aryl halides under Pd$$2$$(dba)$$3$$/AsPh$$_3$$ catalysis affords substituted alkenes (Scheme 2): $$ \ce{Ar-X + Bu3Sn-O-(CH2)2CH=CH2 ->[Pd2(dba)3, AsPh3][THF] Ar-(CH2)2CH=CH2-O- + XSnBu3} $$

Chemical Reactions Analysis

Types of Reactions

Tributyl[(pent-2-en-3-yl)oxy]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom .

Scientific Research Applications

Tributyl[(pent-2-en-3-yl)oxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl[(pent-2-en-3-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating a range of chemical reactions. In biological systems, organotin compounds can interact with enzymes and other proteins, potentially disrupting their function and leading to biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Key Properties/Applications References
Tributyl[(methoxymethoxy)methyl]stannane (Methoxymethoxy)methyl Acts as a hydroxymethyl anion equivalent; avoids chiral center formation during nucleophilic additions.
Tributyl(5-octylthiophen-2-yl)stannane 5-Octylthiophen-2-yl Used in polymer synthesis (e.g., benzothiadiazole-based polymers) via Stille coupling.
Tributylfluoro stannane Fluoro High electrophilicity due to electron-withdrawing fluorine; used in halogen exchange reactions.
Tributyl[(2-methyl-1-oxo-2-propenyl)oxy]stannane Methacryloyloxy Bulkier substituent; potential use in radical polymerization initiators.
(E)-Tributyl(1,5-hexadien-1-yl)stannane 1,5-Hexadienyl Conjugated diene enhances reactivity in cycloaddition or macrocyclization reactions.

Stability and Handling

  • Air/Moisture Sensitivity : Most tributylstannanes require inert atmospheres for synthesis and storage (). Allyloxy-substituted derivatives (e.g., pent-2-en-3-yloxy) may exhibit higher sensitivity to oxidation due to the unsaturated ether group.
  • Thermal Stability : Fluorinated stannanes () are less thermally stable than alkyl- or aryl-substituted counterparts, decomposing at lower temperatures.

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